4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine 4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837751
InChI: InChI=1S/C12H21N3O/c1-3-8-15-10-11(9-14-15)12(16-2)4-6-13-7-5-12/h9-10,13H,3-8H2,1-2H3
SMILES:
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine

CAS No.:

Cat. No.: VC15837751

Molecular Formula: C12H21N3O

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine -

Specification

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
IUPAC Name 4-methoxy-4-(1-propylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C12H21N3O/c1-3-8-15-10-11(9-14-15)12(16-2)4-6-13-7-5-12/h9-10,13H,3-8H2,1-2H3
Standard InChI Key JANDTJNWEGQSJZ-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)C2(CCNCC2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methoxy-4-(1-propylpyrazol-4-yl)piperidine, reflects its bifunctional design:

  • Piperidine core: A saturated six-membered ring with one nitrogen atom, providing conformational flexibility and hydrogen-bonding capability.

  • Methoxy substituent: A methyl ether group at the 4-position, enhancing solubility and influencing electronic distribution.

  • 1-Propyl-1H-pyrazole: A pyrazole ring substituted with a propyl chain at the N1 position, introducing lipophilicity and steric bulk.

The canonical SMILES string (CCCN1C=C(C=N1)C2(CCNCC2)OC) confirms the connectivity, while the InChIKey (JANDTJNWEGQSJZ-UHFFFAOYSA-N) provides a unique identifier for database searches.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₂₁N₃O
Molecular Weight223.31 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors4 (pyrazole N, ether O)
Rotatable Bonds5

The methoxy group reduces basicity compared to unsubstituted piperidines, while the propyl chain increases lipophilicity, potentially enhancing blood-brain barrier permeability .

Synthetic Approaches

Retrosynthetic Analysis

While explicit synthetic routes for this compound are undisclosed, analogous piperidine-pyrazole hybrids suggest two key steps:

  • Functionalization of Piperidine:

    • Quaternization of 4-piperidone with methyl iodide forms 4-methoxypiperidine.

    • Subsequent Grignard or organometallic reactions introduce substituents at the 4-position.

  • Pyrazole Coupling:

    • Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the pyrazole ring to the piperidine scaffold.

    • Propyl groups are introduced via alkylation of pyrazole precursors .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the pyrazole’s 4-position requires careful control of reaction conditions.

  • Steric Hindrance: Bulky substituents on both rings may slow reaction kinetics, necessitating catalysts like palladium or copper .

Biological Relevance and Hypothesized Mechanisms

CNS Applications

Pyrazole-piperidine hybrids, such as PAK4 inhibitors, demonstrate efficacy in modulating neuronal signaling. Compound 7w from Taisho Pharmaceutical inhibits glycine transporter 1 (GlyT1; IC₅₀ = 1.8 nM), highlighting this scaffold’s potential in schizophrenia treatment . The propyl chain in the target compound may enhance blood-brain barrier penetration, a critical factor for CNS drugs .

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell membranes or enzyme function. For instance, 3-[...]-1H-pyrazoles show MIC values of 4–8 µg/mL against Staphylococcus aureus . The piperidine moiety’s basicity could further potentiate interactions with microbial targets.

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/EC₅₀Key Features
CCT128930 Protein Kinase B (Akt)28 nM4-Benzylpiperidine
MBA236 Cholinesterase/MAO50 nMPiperidine-pyrazole hybrid
7w GlyT11.8 nMPyrazole-piperidine linkage
Target CompoundHypothetical: Kinases/CNSN/AMethoxy, propyl substituents

This table underscores the versatility of piperidine-pyrazole hybrids while emphasizing the need for targeted studies on 4-methoxy-4-(1-propyl-1H-pyrazol-4-yl)piperidine .

Future Directions

  • Kinase Profiling: Screen against Akt, PAK4, and other kinases to identify lead targets.

  • ADMET Studies: Assess absorption, distribution, and metabolic stability in vitro.

  • Analog Synthesis: Explore substituent effects (e.g., replacing methoxy with hydroxyl or halogens).

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